2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxypropanoic acid
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Overview
Description
2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxypropanoic acid is a complex organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzyloxycarbonyl group, an aminooxy group, and a methoxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxypropanoic acid typically involves multiple steps. One common method includes the protection of the amino group with a benzyloxycarbonyl (CBZ) group, followed by the introduction of the aminooxy group. The methoxypropanoic acid moiety is then incorporated through esterification or amidation reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance the efficiency and scalability of the production process. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a primary amine.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines. Substitution reactions result in the formation of various substituted derivatives.
Scientific Research Applications
2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxypropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxypropanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions during synthesis. The aminooxy group can participate in nucleophilic addition reactions, forming stable intermediates. The methoxypropanoic acid moiety can enhance the compound’s solubility and reactivity in aqueous environments.
Comparison with Similar Compounds
Similar Compounds
2-({[(Benzyloxy)carbonyl]amino}propanoic acid): Similar in structure but lacks the methoxy group.
2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid: Similar but without the methoxy group on the propanoic acid moiety.
3-({[(Benzyloxy)carbonyl]amino}oxy)-2-methoxypropanoic acid: Similar but with different positioning of the methoxy group.
Uniqueness
2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxypropanoic acid is unique due to the presence of both the aminooxy and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C12H15NO6 |
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Molecular Weight |
269.25 g/mol |
IUPAC Name |
3-methoxy-2-(phenylmethoxycarbonylaminooxy)propanoic acid |
InChI |
InChI=1S/C12H15NO6/c1-17-8-10(11(14)15)19-13-12(16)18-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,16)(H,14,15) |
InChI Key |
ZZEMRFOJEQUVCN-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C(=O)O)ONC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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